Biochemical Potency: HPK1‑IN‑36 (IC50 = 0.5 nM) vs. Structural Analog HPK1‑IN‑3 (IC50 = 0.25 nM)
In a biochemical HPK1 kinase inhibition assay, HPK1‑IN‑36 (compound 2) exhibits an IC50 of 0.5 nM [REFS‑1][REFS‑2]. For comparison, HPK1‑IN‑3, another ATP‑competitive HPK1 inhibitor from a closely related chemical series, displays an IC50 of 0.25 nM under similar assay conditions [REFS‑3]. The 2‑fold difference in biochemical potency indicates that HPK1‑IN‑3 is marginally more potent at the enzymatic level; however, this difference does not automatically translate to superior cellular or in vivo efficacy.
| Evidence Dimension | HPK1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.5 nM |
| Comparator Or Baseline | HPK1‑IN‑3: 0.25 nM |
| Quantified Difference | 2‑fold (HPK1‑IN‑3 more potent) |
| Conditions | Biochemical kinase inhibition assay (vendor‑reported) |
Why This Matters
This comparison enables users to select the appropriate biochemical potency tier for their specific assay sensitivity requirements.
